2-Fluorothiophene

Descripción

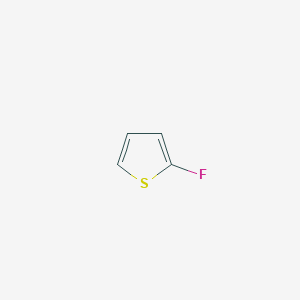

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHCHIJMMKQRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193058 | |

| Record name | 2-Fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-13-5 | |

| Record name | 2-Fluorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Fluorine in a Privileged Scaffold

An In-Depth Technical Guide to 2-Fluorothiophene: Chemical Structure, Bonding, and Reactivity

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its versatile biological and electronic properties.[1][2] The incorporation of a fluorine atom, the most electronegative element, into the thiophene ring at the 2-position creates this compound (CAS: 400-13-5), a molecule with profoundly altered characteristics.[3] This strategic fluorination modifies the electronic landscape of the aromatic ring, influencing its reactivity, metabolic stability, and intermolecular interactions. For researchers and drug development professionals, understanding the nuanced interplay between the fluorine substituent and the thiophene core is paramount for leveraging this building block in the design of advanced materials and novel therapeutic agents.[4] This guide provides a detailed exploration of the chemical structure, bonding, synthesis, and reactivity of this compound, offering field-proven insights for its practical application.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle with the molecular formula C₄H₃FS.[5] The fluorine atom is directly attached to the carbon atom adjacent to the sulfur (C2). This substitution pattern is crucial as the C2 and C5 positions on the thiophene ring exhibit the highest reactivity.[4]

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃FS | [3][5][6] |

| Molecular Weight | 102.13 g/mol | [3][5] |

| CAS Number | 400-13-5 | [3][6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 91.1°C at 760 mmHg | [6] |

| Density | 1.228 g/cm³ | [6] |

| Flash Point | 8.9°C | [6] |

| SMILES | C1=CSC(=C1)F | [3][6] |

| InChIKey | DXHCHIJMMKQRKR-UHFFFAOYSA-N | [3][6] |

Bonding and Electronic Effects: A Tale of Two Forces

The introduction of a fluorine atom at the C2 position imposes two competing electronic effects on the thiophene ring: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the C2 carbon through the sigma (σ) bond. This effect deactivates the ring towards electrophilic attack by lowering the electron density of the entire π-system.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the thiophene π-system. This donation of electron density partially counteracts the inductive withdrawal, particularly at the C3 and C5 positions.

Caption: Interplay of inductive and mesomeric effects in this compound.

The dominant -I effect generally makes this compound less reactive than thiophene in electrophilic aromatic substitution reactions. However, the +M effect is crucial for directing incoming electrophiles. Computational studies on substituted thiophenes confirm that such substitutions significantly alter the HOMO-LUMO energy levels, which directly relates to the molecule's electronic properties and reactivity.[7]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques.

-

¹³C NMR Spectroscopy: The carbon spectrum is highly informative. The carbon atom directly bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C3) and the more distant carbons (C4, C5) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These characteristic couplings provide unambiguous evidence for the fluorine's position.[8][9]

-

¹H NMR Spectroscopy: The protons on the thiophene ring will show characteristic chemical shifts and coupling constants (JHH). Additionally, they will exhibit couplings to the fluorine atom (JHF), further aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C-S, and C=C bonds within the thiophene ring. A strong absorption band corresponding to the C-F bond stretch is also expected.[10]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 102.13.[10]

Synthesis of this compound: Controlled Fluorination

The direct fluorination of thiophene with elemental fluorine is highly exothermic and non-selective, yielding a mixture of 2-fluoro- and 3-fluorothiophene, making it unsuitable for controlled synthesis.[4] The preferred and more convenient method involves a metallation-fluorination sequence.

Experimental Protocol: Metallation-Fluorination Approach

This protocol is a well-established method for the regioselective synthesis of fluorinated thiophenes.[4] The causality behind this choice is control: lithiation specifically at the C2 position followed by quenching with an electrophilic fluorine source ensures the desired isomer is formed.

Workflow:

Caption: Synthesis workflow for this compound via lithiation-fluorination.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve thiophene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. The C2 proton of thiophene is the most acidic, ensuring regioselective deprotonation to form 2-thienyllithium. Stir for 1 hour at this temperature.

-

Fluorination: Prepare a solution of an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the cold 2-thienyllithium solution. The nucleophilic carbanion attacks the electrophilic fluorine of the NFSI.

-

Quenching and Work-up: After stirring for several hours, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

This self-validating system works because the high acidity of the C2 proton ensures specific lithiation, and the subsequent reaction with a dedicated electrophilic fluorine source guarantees the desired product in moderate to good yields.[4]

Reactivity and Synthetic Applications

The presence of the fluorine atom makes this compound a unique building block. While the ring is deactivated towards classical electrophilic substitution, it remains a valuable substrate for other transformations.

-

Metallation: Importantly, the fluorine atom does not interfere with subsequent metallation reactions.[4] Treatment of this compound with a strong base like n-BuLi will deprotonate the most acidic remaining proton, which is at the C5 position, to form 5-fluoro-2-thienyllithium. This intermediate can then be reacted with various electrophiles to install functional groups specifically at the C5 position.

-

Cross-Coupling Reactions: Halogenated thiophenes are crucial intermediates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][11] this compound can participate in these reactions, allowing for the construction of complex molecular architectures, particularly in the synthesis of conjugated polymers and materials for organic electronics.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for fluorine on electron-rich rings, under specific conditions with strong nucleophiles, the fluorine atom could potentially be displaced.

Applications in Research and Drug Development

The unique properties imparted by fluorine make this compound and its derivatives highly valuable in several advanced fields.

-

Medicinal Chemistry: Fluorine is often incorporated into drug candidates to block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability. The thiophene ring itself is a bioisostere of a phenyl ring, and its inclusion can improve a molecule's pharmacological profile.[1][11] Therefore, this compound serves as a key starting material for synthesizing fluorinated analogues of biologically active compounds.

-

Materials Science: Fluorinated thiophene units are incorporated into conjugated polymers used in organic electronics.[4] The electronegativity of fluorine lowers the HOMO and LUMO energy levels of the polymer, which can improve its stability and charge-transport properties, making these materials suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

This compound is more than just a halogenated heterocycle; it is a precision tool for chemists and material scientists. The strong inductive pull of the fluorine atom, modulated by its mesomeric donation, creates a unique electronic environment that influences stability, reactivity, and intermolecular interactions. A firm grasp of its structure, bonding, and controlled synthesis pathways is essential for harnessing its potential. As the demand for metabolically robust pharmaceuticals and high-performance organic electronic materials continues to grow, the strategic application of building blocks like this compound will remain a critical component of innovation.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-3-fluorothiophene|CAS 32431-79-1|C4H2ClFS [benchchem.com]

Physical and chemical properties of 2-Fluorothiophene

An In-depth Technical Guide to 2-Fluorothiophene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] As a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom, it serves as a key intermediate for introducing the fluorinated thiophene scaffold into more complex molecular architectures. The incorporation of a fluorine atom onto the thiophene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable modification in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and critical applications for professionals in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 400-13-5 | [2][3][4] |

| Molecular Formula | C₄H₃FS | [2][4] |

| Molecular Weight | 102.13 g/mol | [2][4] |

| Boiling Point | 82 - 91.1°C at 760 mmHg | [2][5] |

| Density | 1.228 g/cm³ | [2] |

| Flash Point | 8.9°C | [2] |

| Appearance | Colorless to light yellow liquid | [6] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CSC(=C1)F | [4] |

| InChI Key | DXHCHIJMMKQRKR-UHFFFAOYSA-N | [2][4] |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton spectrum will exhibit three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions. The electronegativity of the fluorine atom and the through-bond H-F coupling will significantly influence the chemical shifts and splitting patterns of these protons. The proton at C3 will show a doublet of doublets due to coupling with the C4 proton and the fluorine atom. The C5 proton will also be a doublet of doublets, coupling to the C4 proton and the fluorine atom, though likely with a different coupling constant. The C4 proton will appear as a more complex multiplet.

-

¹³C NMR: The carbon spectrum will display four signals. The carbon atom directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant, which is a characteristic feature. The chemical shifts of the other carbon atoms (C3, C4, C5) will also be influenced by the fluorine substituent.[7]

-

¹⁹F NMR: A single resonance will be observed, and its chemical shift provides a direct confirmation of the fluorine's chemical environment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and the characteristic vibrations of the thiophene ring.[7] The spectrum of this compound is expected to show:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.

-

C-F stretching: A strong absorption band characteristic of the C-F bond stretch is expected, typically in the 1250-1000 cm⁻¹ region.

-

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring itself will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of this compound (102.13).[4]

-

Isotopic Pattern: The presence of the sulfur atom will result in a characteristic (M+2) peak with an abundance of approximately 4.4% relative to the M⁺ peak, corresponding to the ³⁴S isotope.

-

Fragmentation: Common fragmentation pathways may involve the loss of fluorine, cleavage of the thiophene ring, or loss of acetylene (C₂H₂).

Quantum Chemical Insights

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to provide a deeper understanding of the molecular properties of thiophene derivatives.[8][9] These calculations can accurately predict optimized molecular geometry, vibrational frequencies (to aid in IR spectra interpretation), and electronic properties like molecular orbital energies and electrostatic potential maps.[10] For this compound, these studies can elucidate how the high electronegativity of the fluorine atom influences the electron density distribution within the thiophene ring, thereby explaining its reactivity patterns in electrophilic and nucleophilic reactions.

Caption: Quantum chemical calculation workflow for this compound.

Chemical Reactivity and Synthetic Landscape

The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing fluorine atom.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack, primarily at the C5 position. The fluorine at C2 is an ortho-, para- director but is deactivating, meaning reactions may require harsher conditions compared to unsubstituted thiophene.

-

Metallation: The fluorine atom does not typically interfere with metallation reactions.[1] Treatment with strong bases like n-butyllithium (n-BuLi) leads to deprotonation, predominantly at the C5 position, generating a potent thienyllithium nucleophile. This intermediate can then be reacted with a wide range of electrophiles to install new functional groups.

Synthetic Approaches

Direct fluorination of thiophene with molecular fluorine is often unselective and hazardous.[1] Therefore, more controlled methods are preferred in a laboratory setting.

Caption: Synthesis of this compound via metallation-fluorination.

Detailed Protocol: Synthesis via Metallation-Fluorination

This approach provides a more controlled and higher-yielding route to this compound compared to direct fluorination.[1]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiophene in anhydrous tetrahydrofuran (THF).

-

Metallation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of 2-thienyllithium.

-

Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the cold 2-thienyllithium solution.

-

Quenching and Work-up: After stirring for several hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

The unique properties imparted by the fluoro-thienyl moiety make this compound a valuable precursor in several high-value R&D areas.

-

Pharmaceuticals: Thiophene rings are common bioisosteres for benzene rings in drug design.[11] The addition of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, which are all critical parameters for developing effective therapeutic agents.

-

Organic Electronics: Fluorinated thiophene derivatives are widely used in the synthesis of organic semiconductors, polymers, and blue-light-emitting materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][11]

-

Agrochemicals: The incorporation of fluorinated heterocycles is a common strategy in the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification[5]

-

Flammable Liquids: Category 2 (Highly flammable liquid and vapor)

-

Acute Toxicity: Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Eye Damage/Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13]

-

Handling: Use only non-sparking tools and keep away from heat, sparks, open flames, and other sources of ignition.[14] Avoid breathing vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 400-13-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Chloro-3-fluorothiophene|CAS 32431-79-1|C4H2ClFS [benchchem.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorothiophene: Boiling Point and Density Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluorothiophene in Modern Drug Discovery

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities and presence in numerous FDA-approved drugs.[1][2] The strategic introduction of fluorine into these heterocyclic systems can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound (CAS No. 400-13-5) emerges as a pivotal building block in this context, offering a reactive and versatile platform for the synthesis of novel therapeutic agents.[5][6] An accurate understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective utilization in synthetic chemistry, process development, and quality control.

This technical guide provides a comprehensive overview of the boiling point and density of this compound, including a critical evaluation of reported values. It further details robust, step-by-step experimental protocols for the precise determination of these properties, with a strong emphasis on safety and procedural integrity, tailored for a laboratory setting.

Core Physicochemical Properties of this compound

A survey of chemical literature and supplier data reveals the following key physical constants for this compound. It is important to note a discrepancy in the reported boiling point, which will be addressed in the subsequent sections.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₃FS | [7] |

| Molecular Weight | 102.13 g/mol | [8] |

| CAS Number | 400-13-5 | [8][9] |

| Boiling Point | 91.1 °C at 760 mmHg82 °C | [9][7] (Note: The original source for the 82°C value is not readily available in the searched literature, and it may represent a measurement at a different pressure or a different level of purity.) |

| Density | 1.228 g/cm³ | [9] |

| Flash Point | 8.9 °C | [9] |

The observed variance in boiling point highlights the criticality of meticulous experimental determination and reporting, including the precise atmospheric pressure at which the measurement is taken.

Part 1: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] For a volatile and flammable compound like this compound, a micro-boiling point determination method is often preferred as it requires a minimal amount of the substance, thereby enhancing safety.[10][11]

Causality Behind Experimental Choices

The selection of the micro-boiling point technique is predicated on several factors:

-

Safety: Minimizes the quantity of flammable liquid being heated.

-

Efficiency: Requires only a small sample volume, which is advantageous when dealing with expensive or synthesized compounds.

-

Accuracy: When performed carefully, this method provides reliable boiling point data.

Self-Validating Protocol for Micro-Boiling Point Determination

This protocol is designed to be self-validating through careful observation and control of the experimental parameters.

Materials:

-

This compound sample

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 110 °C range, with 0.1 or 0.2 °C divisions)

-

Heating apparatus (e.g., oil bath or a melting point apparatus with a heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath, making sure the heat is distributed evenly. The top of the this compound sample should be below the level of the heating medium.

-

Observation of Bubbles: Heat the apparatus gradually (a rate of 2-3 °C per minute is recommended as the expected boiling point is approached). As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Identification of Boiling Point: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly.

-

Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

-

Repeat for Accuracy: It is advisable to repeat the determination to ensure the result is reproducible.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Part 2: Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For volatile liquids like this compound, the use of a pycnometer, or specific gravity bottle, is a highly accurate method for density determination.[12]

Causality Behind Experimental Choices

The pycnometer is the instrument of choice due to:

-

Precision: It allows for the measurement of a very precise volume of liquid.

-

Minimizing Evaporation: The design of a pycnometer with its stopper minimizes the loss of volatile liquid during weighing.

-

Accuracy: When coupled with an analytical balance, it yields highly accurate density values.[13]

Self-Validating Protocol for Density Determination using a Pycnometer

This protocol incorporates steps for ensuring accuracy through careful mass measurements and temperature control.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to at least 0.1 mg)

-

Distilled water

-

Acetone (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Pycnometer Preparation: Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper (m_pyc).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_pyc+water). This should be done at a known, constant temperature.

-

Mass of Pycnometer with this compound: Empty and thoroughly dry the pycnometer. Fill it with this compound, following the same procedure as with water. Weigh the pycnometer filled with the sample (m_pyc+sample) at the same constant temperature.

-

Calculations:

-

Mass of water: m_water = m_pyc+water - m_pyc

-

Volume of the pycnometer (at the measurement temperature): V_pyc = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

-

Mass of this compound: m_sample = m_pyc+sample - m_pyc

-

Density of this compound: ρ_sample = m_sample / V_pyc

-

Experimental Workflow for Density Determination

Caption: Workflow for Density Determination using a Pycnometer.

Safety and Handling of this compound

As a Senior Application Scientist, it is imperative to underscore the importance of safety when handling this compound. It is classified as a flammable liquid and may be harmful if inhaled, swallowed, or in contact with skin.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[14][15][16] A precise knowledge of its physical properties, such as boiling point and density, is essential for its effective and safe application. The discrepancy in the reported boiling point values emphasizes the need for careful experimental determination and reporting under specified conditions. The detailed protocols provided in this guide offer a robust framework for researchers to obtain accurate and reliable data for this compound and other similar volatile organic compounds.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chymist.com [chymist.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for Substituted Thiophenes

An In-depth Technical Guide to the Spectral Data Analysis of 2-Fluorothiophene

In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational pillars. Among these, thiophene and its derivatives are of paramount importance, serving as key building blocks in a vast array of functional molecules, from blockbuster drugs to organic semiconductors. The introduction of a fluorine atom onto the thiophene ring, creating this compound, dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications are often strategic, designed to enhance a molecule's therapeutic efficacy or material performance.

Consequently, the ability to unequivocally identify and characterize this compound is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the elucidation of complex molecular structures. This guide provides a multi-faceted analytical approach, grounded in field-proven methodologies, to the spectral analysis of this compound. We will move beyond rote data presentation, focusing instead on the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with confidence and precision.

Molecular Profile: this compound

A comprehensive analysis begins with a clear understanding of the analyte's fundamental properties. These values serve as the primary reference points for all subsequent spectral data.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 400-13-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₄H₃FS | --INVALID-LINK--[1] |

| Molecular Weight | 102.13 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 91.1°C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.228 g/cm³ | --INVALID-LINK--[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential, as the interplay and coupling between these nuclei provide a detailed map of the molecular connectivity.

Workflow for Comprehensive NMR Analysis

Caption: Comprehensive NMR analysis workflow for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and electronic environment of the hydrogen atoms. In this compound, we expect to see three distinct signals for the three protons on the thiophene ring. The key feature is the splitting of these signals not only by adjacent protons (H-H coupling) but also by the fluorine atom (H-F coupling).

-

Causality: The electronegative fluorine atom deshields adjacent protons, shifting their signals downfield. Furthermore, the spin of the ¹⁹F nucleus (I=1/2) couples through bonds to the protons, resulting in additional signal splitting. The magnitude of the coupling constant (J) is distance-dependent.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 - 6.7 | ddd | ³J(H3-H4) ≈ 3.5, ⁴J(H3-H5) ≈ 1.0, ³J(H3-F) ≈ 4.0 |

| H-4 | ~6.8 - 7.0 | ddd | ³J(H4-H3) ≈ 3.5, ³J(H4-H5) ≈ 5.0, ⁴J(H4-F) ≈ 2.0 |

| H-5 | ~7.0 - 7.2 | ddd | ³J(H5-H4) ≈ 5.0, ⁴J(H5-H3) ≈ 1.0, ⁵J(H5-F) ≈ 1.5 |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration. The multiplicity "ddd" stands for doublet of doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The most significant feature is the direct, large coupling between the C-2 carbon and the fluorine atom (¹J(C-F)). Other carbons will also show smaller, long-range couplings.

-

Causality: The C-F bond creates a very strong one-bond coupling, typically observed as a large doublet (~200-300 Hz). This is a definitive diagnostic tool for identifying carbons directly attached to fluorine. The fluorine's electron-withdrawing effect also influences the chemical shifts of all carbons in the ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J(C-F), Hz) |

|---|---|---|---|

| C-2 | ~155 - 160 | d | ¹J ≈ 250 |

| C-3 | ~110 - 115 | d | ²J ≈ 20 |

| C-4 | ~125 - 130 | d | ³J ≈ 5 |

| C-5 | ~120 - 125 | d | ⁴J ≈ 3 |

Reference for similar thiophene NMR data: S. Gronowitz, I. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 84 (1975).[3]

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a spin 1/2 nucleus with 100% natural abundance and high sensitivity, making this experiment rapid and informative.[4][5] The chemical shift is highly sensitive to the electronic environment.[6]

-

Causality: The spectrum will show a single primary signal for the fluorine atom on the ring. This signal will be split into a multiplet due to coupling with the three ring protons (H-3, H-4, and H-5). Proton-decoupling can be used to simplify this to a singlet, confirming the presence of a single fluorine environment.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, CFCl₃ as reference at 0 ppm)

| Fluorine Position | Predicted δ (ppm) | Multiplicity (Coupled) |

|---|

| F-2 | -120 to -140 | ddd |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the sample.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard fluorine pulse sequence. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.[7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups and bonding within a molecule based on the absorption of infrared radiation.

-

Causality: Specific bonds vibrate at characteristic frequencies. The C-F bond exhibits a strong, characteristic stretching vibration. The aromatic C-H bonds and the thiophene ring itself also have distinctive absorption bands.

Diagram of Key Vibrational Modes

Caption: Key IR vibrational modes for this compound.

Key Diagnostic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms the presence of hydrogens on an aromatic ring.[8] |

| Thiophene Ring C=C Stretch | 1600 - 1400 | Medium | Characteristic of the aromatic thiophene core.[9] |

| C-F Stretch | 1270 - 1220 | Strong | Key diagnostic peak for the fluorine substituent.[10] |

| C-H Out-of-Plane Bending | 900 - 700 | Medium to Strong | Provides information about the substitution pattern of the ring. |

| C-S Ring Vibration | ~700 | Medium | Associated with the thiophene ring structure.[9] |

Experimental Protocol: FT-IR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.[11]

-

Causality: In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which removes an electron to form a radical cation (M⁺•), the molecular ion. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Excess energy from ionization causes the molecular ion to fragment in predictable ways, based on the weakest bonds and the stability of the resulting fragments.

Expected Mass Spectrometry Data (Electron Ionization)

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺• | 102 | Molecular Ion |

| [M-H]⁺ | 101 | Loss of a hydrogen radical |

| [M-CHF]⁺• | 70 | Loss of a fluoromethine radical |

| [C₂HFS]⁺ | 74 | Thienyl fragment containing fluorine |

Note: The monoisotopic mass is 101.99.[1] The nominal mass of 102 will be observed on a standard quadrupole mass spectrometer. The presence of the ³⁴S isotope will result in a small [M+2]⁺• peak at m/z 104, with an abundance of ~4.4% relative to the molecular ion.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: The retention time from the GC provides a chromatographic identifier, while the mass spectrum of the eluting peak confirms the compound's identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorption is due to π → π* transitions within the conjugated system.

-

Causality: The delocalized π-electrons in the thiophene ring can be excited to higher energy anti-bonding (π*) orbitals by absorbing photons in the UV range. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the chromophore.

Expected UV-Vis Data

| Solvent | λ_max (nm) | Type of Transition |

|---|

| Hexane or Ethanol | ~230 - 240 | π → π* |

Note: This is an estimate based on the thiophene chromophore. Thiophene itself absorbs around 231 nm.[12] The fluorine substituent is expected to have only a minor effect on the λ_max.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the solvent cuvette with a matched quartz cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Synergistic Approach to Confirmation

The robust characterization of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural framework, IR confirms the presence of key functional groups, MS validates the molecular weight and formula, and UV-Vis probes the electronic nature of the aromatic system. By understanding the principles behind each technique and following validated protocols, researchers can ensure the identity, purity, and structural integrity of this vital chemical building block, paving the way for successful outcomes in drug development and materials science.

References

- 1. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. biophysics.org [biophysics.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Advent and Ascendancy of Fluorinated Thiophenes: A Technical Guide to Their Discovery, Synthesis, and Transformative Applications

Abstract

The strategic incorporation of fluorine into the thiophene scaffold has catalyzed profound advancements across diverse scientific disciplines, from medicinal chemistry to materials science. This technical guide provides an in-depth exploration of the discovery and history of fluorinated thiophenes. We will traverse the challenging early synthetic endeavors, chronicle the evolution of sophisticated fluorination methodologies, and elucidate the fundamental principles governing the remarkable impact of fluorination on the electronic and physicochemical properties of these versatile heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role fluorinated thiophenes play in modern science and technology.

Introduction: The Thiophene Scaffold and the Fluorine Imperative

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has long been a cornerstone in the design of functional organic molecules.[1] Its electron-rich nature and structural resemblance to benzene have made it a valuable pharmacophore in drug discovery and a fundamental building block for conductive polymers.[1] However, the quest for enhanced performance and novel properties has led to the exploration of substituted thiophenes, with fluorination emerging as a particularly transformative strategy.

The introduction of fluorine, the most electronegative element, into the thiophene ring imparts a unique set of properties. It can modulate the electronic landscape of the molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. In the realm of medicinal chemistry, fluorination can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] For materials science, particularly organic electronics, the electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of thiophene-based polymers, leading to improved charge injection and transport, and ultimately, enhanced device performance.[2] This guide will delve into the historical journey of harnessing these benefits, from the initial synthetic hurdles to the sophisticated applications of today.

A Challenging Genesis: The Early Pursuit of Fluorinated Thiophenes

The synthesis of fluorinated thiophenes was not a straightforward endeavor in the nascent stages of organofluorine chemistry. The inherent reactivity of the thiophene ring, particularly at the 2- and 5-positions, coupled with the often harsh conditions of early fluorination methods, presented significant challenges.

The Unsuccessful Foray of Van Vleck and the Schiemann Reaction

An early documented attempt to synthesize a simple fluorothiophene was reported by Robert T. Van Vleck in 1949.[3] His work aimed to apply the well-established Balz-Schiemann reaction, a cornerstone of aromatic fluorination, to the thiophene nucleus. The Schiemann reaction typically involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom onto an aromatic ring. However, Van Vleck's attempts to prepare fluorothiophene via this method were unsuccessful, highlighting the unique challenges posed by the thiophene ring system under these conditions.[4] The decomposition of the thiophene diazonium salt likely led to a mixture of products, with the desired fluorothiophene being elusive. This early setback underscored the need for alternative and more controlled synthetic strategies.

The Era of Harsh Reagents and Low Yields

In the years that followed, other methods were explored, often with limited success. These early approaches were characterized by the use of aggressive and often hazardous reagents, resulting in low yields and poor regioselectivity.

-

Direct Fluorination: The direct reaction of thiophene with elemental fluorine was investigated. However, this method is notoriously difficult to control, often leading to a mixture of 2- and 3-fluorothiophenes, along with polyfluorinated and degradation products.[4]

-

Perchloryl Fluoride: The use of perchloryl fluoride (FClO₃) was another early approach. While capable of introducing fluorine, this reagent is highly explosive and dangerous to handle, limiting its practical application.[4]

These initial struggles painted a clear picture: the synthesis of fluorinated thiophenes required a more nuanced and strategic approach than the methods available at the time.

The Evolution of Synthetic Methodologies: Towards Precision and Control

The limitations of early methods spurred the development of more sophisticated and regioselective strategies for the fluorination of thiophenes. This evolution can be broadly categorized into electrophilic and nucleophilic approaches, each with its own set of reagents and mechanistic rationale.

Electrophilic Fluorination: Taming the Reactivity of "F+"

Electrophilic fluorination involves the reaction of an electron-rich thiophene with a reagent that delivers an electrophilic fluorine species ("F+"). The development of stable and selective N-F reagents was a major breakthrough in this area.

A historical overview of the development of N-F fluorinating agents reveals a progression towards reagents with increased stability, reactivity, and selectivity.[5] Early examples like perfluoro-N-fluoropiperidine gave way to more user-friendly reagents such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI).[5][6] These reagents offer a safer and more controlled way to introduce fluorine onto the thiophene ring.

Protocol: Synthesis of Methyl 3-Fluorothiophene-2-carboxylate via a Modified Schiemann Reaction

This protocol describes a successful application of the Schiemann reaction to a thiophene derivative, a significant improvement upon early attempts.[4]

Step 1: Diazotization

-

To a solution of methyl 3-aminothiophene-2-carboxylate in a suitable solvent, add tetrafluoroboric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature.

-

Stir the reaction mixture for a designated period to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Isolate the diazonium salt by filtration and wash with a cold solvent.

Step 2: Thermal Decomposition (Schiemann Reaction)

-

Mix the dried diazonium salt with sand in a round-bottom flask.

-

Heat the mixture under vacuum.

-

The product, methyl 3-fluorothiophene-2-carboxylate, will distill and can be collected in a cooled receiver.

-

Purify the product by recrystallization or chromatography.

Nucleophilic Fluorination: The Rise of Modern Methods

Nucleophilic fluorination involves the displacement of a leaving group on the thiophene ring by a fluoride ion. The development of anhydrous fluoride sources and transition-metal-catalyzed methods has greatly expanded the scope and practicality of this approach.[7][8]

Modern nucleophilic fluorination methods offer several advantages, including milder reaction conditions and greater functional group tolerance. The use of palladium and copper catalysts, for example, has enabled the efficient fluorination of a wide range of thiophene derivatives.[8]

Transformative Applications: The Impact of Fluorinated Thiophenes

The ability to precisely introduce fluorine into the thiophene scaffold has had a profound impact on both medicinal chemistry and materials science.

Fluorinated Thiophenes in Drug Discovery

The unique properties of fluorine make it a valuable tool in drug design. The incorporation of fluorine into thiophene-based drug candidates can lead to:

-

Enhanced Potency: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its biological target.[1]

-

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Fine-tuned Pharmacokinetics: Fluorination can influence a molecule's lipophilicity and membrane permeability, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

| Drug/Compound Class | Therapeutic Area | Role of Fluorinated Thiophene |

| Various Investigational Compounds | Oncology, Infectious Diseases | Enhanced binding affinity and metabolic stability.[9][10] |

| Fragment Libraries | Drug Discovery | Used in ¹⁹F NMR screening to identify binders to protein targets.[9] |

Fluorinated Thiophenes in Organic Electronics

In the field of organic electronics, fluorinated thiophenes have emerged as key building blocks for high-performance materials used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.[11]

The electron-withdrawing nature of fluorine has a significant impact on the electronic properties of thiophene-based polymers:

-

Lowered HOMO/LUMO Levels: Fluorination lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This can lead to better energy level alignment with electrodes and other materials in a device, facilitating charge injection and transport.[12]

-

Increased Open-Circuit Voltage (Voc) in OPVs: A lower HOMO level in the donor polymer can lead to a larger open-circuit voltage, a key parameter for solar cell efficiency.[13]

-

Enhanced Intermolecular Interactions: Fluorine substitution can promote stronger intermolecular π-π stacking, leading to improved charge carrier mobility in OFETs.

Quantitative Impact of Fluorination on Organic Electronic Device Performance

| Polymer System | Device Type | Key Performance Metric | Improvement with Fluorination |

| PDC16-3T vs. PDC16-3T-2F | OPV | Power Conversion Efficiency (PCE) | From 0.69% to 7.21%[13] |

| D-A Polymer Series | OFET | Hole Mobility | 300% enhancement[14] |

| BDT-UF vs. BDT-DF | OPV | Power Conversion Efficiency (PCE) | From 14.5% to 15.1%[15] |

Conclusion and Future Outlook

The journey of fluorinated thiophenes, from early synthetic frustrations to their current status as indispensable components in advanced technologies, is a testament to the relentless pursuit of chemical innovation. The development of precise and efficient fluorination methods has unlocked a vast chemical space, enabling the rational design of molecules with tailored properties.

Looking ahead, the field of fluorinated thiophenes is poised for further growth. The development of even more selective and sustainable fluorination methods will continue to be a major focus. In medicinal chemistry, the strategic use of fluorinated thiophenes is expected to yield new drug candidates with improved efficacy and safety profiles. In materials science, the fine-tuning of electronic properties through regioselective fluorination will likely lead to the next generation of high-performance organic electronic devices. As our understanding of the intricate effects of fluorine continues to deepen, the applications of fluorinated thiophenes are bound to expand into new and exciting territories.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated polythiophenes with ester side chains for boosting the VOC and efficiency in non-fullerene polymer solar cells (Journal Article) | OSTI.GOV [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Fluorothiophene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-fluorothiophene, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the fundamental principles governing the reactivity and regioselectivity of this molecule, focusing on the nuanced electronic effects of the fluorine substituent. This document offers field-proven insights, detailed experimental protocols for key transformations including nitration, halogenation, and formylation, and a summary of expected outcomes. The content herein is structured to serve as a practical and authoritative resource for researchers, chemists, and professionals engaged in drug development and advanced organic synthesis.

Introduction: The Significance of this compound

Thiophene and its derivatives are cornerstone scaffolds in a multitude of functional materials and pharmacologically active compounds.[1][2] The introduction of a fluorine atom into the thiophene ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, without significant steric impact.[3] this compound, in particular, serves as a versatile intermediate. However, its synthetic utility is dictated by the outcomes of electrophilic substitution, which is the primary pathway for further functionalization of the thiophene core. Understanding the directing effects of the fluorine atom is paramount for designing efficient and selective synthetic routes. This guide aims to elucidate these principles and provide actionable protocols for laboratory application.

Core Principles: Reactivity and Regioselectivity

The reactivity of the thiophene ring in electrophilic aromatic substitution (SEAr) is governed by the interplay of the sulfur heteroatom's electron-donating capacity and the electronic nature of its substituents. The fluorine atom at the C2 position introduces a fascinating dichotomy of electronic effects that dictates both the rate and the position of electrophilic attack.

The Dueling Effects of the Fluorine Substituent

The regiochemical outcome of SEAr on this compound is a direct consequence of the competition between two primary electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the thiophene ring through the sigma bond framework, leading to a general deactivation of the ring towards electrophilic attack compared to unsubstituted thiophene.[4]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the thiophene π-system. This donation of electron density, termed the +M effect, enriches the ortho (C3) and para (C5) positions.[5] Although the +M effect of fluorine is weaker than that of other halogens due to poor 2p(C)-2p(F) orbital overlap, it is sufficient to direct incoming electrophiles.[5]

For electrophilic attack, the resonance effect, while weaker overall than the inductive effect, is the determining factor for regioselectivity, making this compound an ortho, para-director.[4][6] The strong -I effect primarily serves to decrease the overall reaction rate.

Positional Reactivity: Why the C5 Position is Favored

Electrophilic attack on the thiophene ring can, in principle, occur at the C3, C4, or C5 positions. The stability of the resulting carbocation intermediate (the σ-complex or arenium ion) determines the major product.

-

Attack at C5 (para): This is the most favored pathway. The positive charge in the resulting σ-complex can be delocalized over three atoms, including the sulfur atom, which can effectively stabilize the charge through its lone pair. The fluorine atom at C2 also contributes to stabilizing this intermediate via its +M effect.

-

Attack at C3 (ortho): Attack at this position is less favorable. While the σ-complex is also resonance-stabilized, the powerful -I effect of the adjacent fluorine atom strongly destabilizes the developing positive charge on the C2 carbon in one of the key resonance structures.

-

Attack at C4 (meta): This pathway is the least favorable as the resulting σ-complex is the least stable. The positive charge cannot be effectively delocalized onto the sulfur atom, and it receives no resonance stabilization from the fluorine substituent.

Therefore, electrophilic substitution on this compound overwhelmingly occurs at the C5 position .

Caption: Regioselectivity of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

While this compound is deactivated, several key electrophilic substitution reactions can be performed successfully, typically requiring slightly more forcing conditions than unsubstituted thiophene.

Halogenation: Bromination

Bromination is a representative halogenation reaction that proceeds readily, yielding the 5-bromo derivative as the major product. When 2-substituted thiophenes are used as starting materials, bromination typically occurs first at the 5-position.[7]

Protocol: Synthesis of 2-Bromo-5-fluorothiophene

This protocol is adapted from standard thiophene halogenation procedures, adjusted for the deactivating effect of fluorine.

-

Materials:

-

This compound (1.0 eq)[8]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel chromatography to yield 2-bromo-5-fluorothiophene.

-

Nitration

Nitration of thiophenes must be conducted under mild conditions to avoid oxidation and degradation of the ring.[9] The use of nitric acid in trifluoroacetic anhydride is an effective method.[9] For this compound, the reaction is expected to yield 2-fluoro-5-nitrothiophene.

Protocol: Synthesis of 2-Fluoro-5-nitrothiophene

-

Materials:

-

This compound (1.0 eq)

-

Fuming Nitric Acid (HNO₃, ≥90%) (1.1 eq)

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add trifluoroacetic anhydride to anhydrous DCM and cool the solution to -10 °C.

-

Slowly add fuming nitric acid (1.1 eq) to the TFAA solution while maintaining the temperature below -5 °C to pre-form the nitrating agent.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the cold nitrating mixture over 30 minutes, keeping the internal temperature below -5 °C.

-

Stir the reaction mixture at -5 °C to 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir vigorously.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with cold water and brine, then dry over Na₂SO₄.

-

Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (hexanes/ethyl acetate) or recrystallization.

-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[10][11] The electrophile, known as the Vilsmeier reagent, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[12] This reaction is highly selective for the C5 position of this compound.

Protocol: Synthesis of 5-Fluoro-2-thiophenecarboxaldehyde

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

-

Materials:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)

-

1,2-Dichloroethane (DCE), optional solvent

-

Sodium acetate (NaOAc) or Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether or Ethyl acetate for extraction

-

-

Procedure:

-

To a flask containing anhydrous DMF (or a mixture of DMF and DCE) cooled to 0 °C, add POCl₃ (1.2 eq) dropwise with stirring. A thick, white precipitate of the Vilsmeier reagent may form. Stir for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in DMF or DCE dropwise, maintaining the temperature below 10 °C.

-

After the addition, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

-

Hydrolyze the intermediate iminium salt by stirring for 30-60 minutes.

-

Basify the mixture to pH 6-7 by the slow addition of an aqueous solution of NaOAc or NaOH.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The resulting crude aldehyde can be purified by vacuum distillation.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst.[13] Due to the deactivation of the ring by fluorine, stronger Lewis acids or more reactive acylating agents may be necessary compared to unsubstituted thiophene.[14] The reaction is highly regioselective for the C5 position.

Protocol: Synthesis of 2-Acetyl-5-fluorothiophene

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride or Acetic anhydride (1.1 eq)

-

Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM) or Carbon disulfide (CS₂), anhydrous

-

Ice-cold dilute hydrochloric acid (HCl)

-

-

Procedure:

-

In a flask under an inert atmosphere (N₂ or Ar), suspend the Lewis acid (e.g., SnCl₄, 1.2 eq) in anhydrous DCM at 0 °C.

-

Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to form the catalyst-acyl complex.

-

Add a solution of this compound (1.0 eq) in DCM dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC indicates completion.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product ketone by vacuum distillation or column chromatography.

-

Summary of Reactions and Regioselectivity

The following table summarizes the expected outcomes for the electrophilic substitution of this compound, highlighting the consistent regioselectivity.

| Reaction Type | Reagents & Conditions | Major Product | Typical Yield | Reference(s) |

| Bromination | NBS, DMF, 0 °C to RT | 2-Bromo-5-fluorothiophene | Good to Excellent | [7] |

| Nitration | HNO₃, TFAA, DCM, -5 °C | 2-Fluoro-5-nitrothiophene | Moderate to Good | [9] |

| Formylation | POCl₃, DMF, 60-70 °C | 5-Fluoro-2-thiophenecarboxaldehyde | Good | [10][11] |

| Acylation | Acyl Chloride, SnCl₄, DCM, 0 °C to RT | 2-Acyl-5-fluorothiophene | Moderate to Good | [14] |

Conclusion

The electrophilic substitution of this compound is a predictable and synthetically useful transformation governed by the electronic properties of the fluorine substituent. Despite the overall deactivation of the thiophene ring due to fluorine's strong inductive effect, the resonance effect reliably directs incoming electrophiles to the C5 position. This high degree of regioselectivity simplifies product outcomes and purification. By employing appropriate, often slightly intensified, reaction conditions, researchers can effectively functionalize the this compound core to access a wide range of valuable intermediates for applications in drug discovery and materials science. This guide provides a robust framework and validated starting points for the practical application of these essential reactions.

References

- 1. Synthesis and reactions of halo-substituted alkylthiophenes : a review [researchonline.jcu.edu.au]

- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H3FS | CID 136243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

Introduction: The Strategic Value of the Thiophene Ring

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 2-Fluorothiophene

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among them, the thiophene ring holds a privileged position. Its structural similarity to the phenyl group allows it to act as a bioisostere, often improving pharmacokinetic properties and receptor-binding interactions in bioactive molecules.[1] Consequently, methods for the efficient and regioselective functionalization of the thiophene core are critical for generating novel molecular entities. To date, 26 drugs approved by the US FDA contain a thiophene nucleus, highlighting its significance in pharmaceutical development.[2]

Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful, transition-metal-free strategy for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems.[3][4] This guide focuses on the application of SNAr to this compound, a versatile substrate where the highly electronegative fluorine atom serves as an excellent leaving group, facilitating the introduction of a diverse array of functional groups. We will explore the mechanistic underpinnings, reaction scope, practical experimental protocols, and the strategic considerations necessary for leveraging this chemistry to its full potential.

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[4][5] It is fundamentally different from the more familiar SN1 and SN2 reactions, which operate on sp3-hybridized centers. In SNAr, the nucleophile attacks an electron-poor sp2-hybridized carbon atom of the aromatic ring.[6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine (the ipso-carbon). This step is typically the rate-determining step of the reaction.[3][7] The attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]